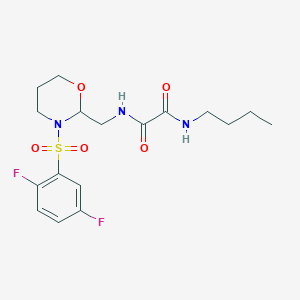
N1-butyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This would include the various chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility, density, molar mass, and other relevant physical and chemical properties.Applications De Recherche Scientifique
Electrochemical Applications
Ionic liquids and sulfone-based electrolytes have shown promise in enhancing the performance of lithium-ion batteries, particularly at elevated temperatures. Studies like those conducted by Dong et al. (2018) investigate safe ionic liquid-sulfolane/LiDFOB electrolytes for high-voltage lithium-ion batteries, highlighting their thermal stability and low flammability, making them suitable for use in high-voltage applications at elevated temperatures (Dong et al., 2018).
Polymerization and Biocompatibility
The polymerization of 2-oxazolines initiated by perfluoroalkanesulfoneimides, as explored by Hayashi and Takasu (2015), demonstrates the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s. This research contributes to the development of materials with potential applications in biomedical fields, such as coatings that are biocompatible and possibly bioactive when hybridized with materials like bioactive glass (Hayashi & Takasu, 2015).
Synthesis of Sulfinyl Containing Compounds
Research into the activation of sulfoxides bearing a tert-butyl group for the synthesis of a range of sulfinic acid amides and new sulfoxides presents innovative approaches to creating sulfinyl-containing compounds. Such studies contribute to organic synthesis methodologies, offering new pathways for the development of chemicals with varied applications (Wei & Sun, 2015).
Novel Synthetic Methods
The development of novel synthetic approaches for the creation of N-(2-carboxyphenyl)aryloxalmonoamides from specific oxiranes, as investigated by Mamedov et al. (2016), provides valuable insights into the synthesis of anthranilic acid derivatives and oxalamides. This method is significant for its operational simplicity and high yield, offering a new formula for the production of these compounds (Mamedov et al., 2016).
Electrolytes for Lithium-Ion Batteries
Studies on novel binary electrolytes combining ionic liquids with sulfones for lithium-ion batteries, such as those by Xiang et al. (2013), underscore the importance of improving lithium salts solvability, ionic conductivity, and electrode compatibility. The research demonstrates the potential for these electrolytes to enhance battery performance significantly, especially in terms of discharge capacity and cycling stability (Xiang et al., 2013).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, environmental impact, and other safety and hazard information.
Orientations Futures
This would involve a discussion of potential future research directions or applications for the compound.
Propriétés
IUPAC Name |
N-butyl-N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3O5S/c1-2-3-7-20-16(23)17(24)21-11-15-22(8-4-9-27-15)28(25,26)14-10-12(18)5-6-13(14)19/h5-6,10,15H,2-4,7-9,11H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVOCSJIHXMTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-butyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

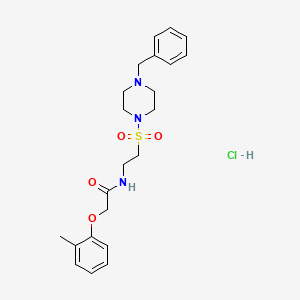
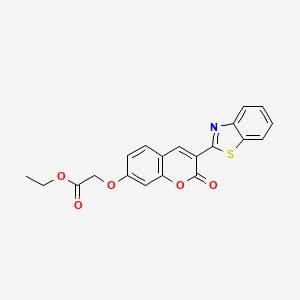
![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-(propan-2-yloxy)pyridine](/img/structure/B2467267.png)
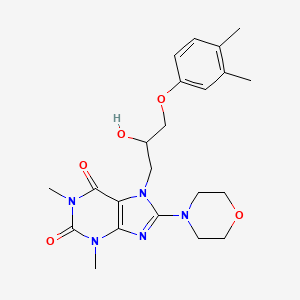
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2467270.png)
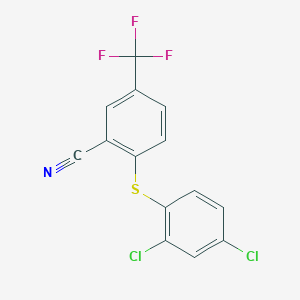
![N-(3-chlorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2467272.png)
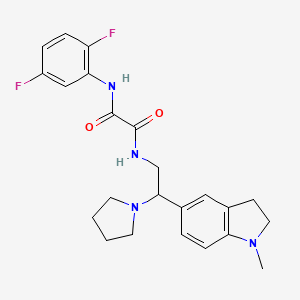
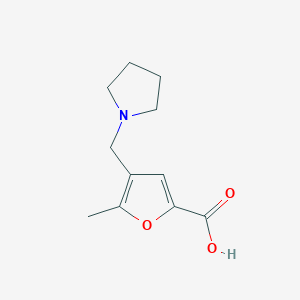
![(2Z,3E)-1-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2467276.png)
![diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2467278.png)
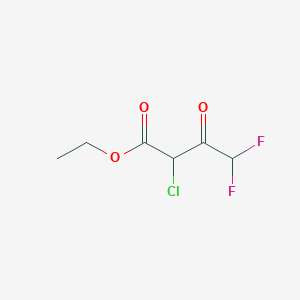
![N-benzyl-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide](/img/structure/B2467281.png)
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,4,5-trimethoxybenzoate](/img/structure/B2467283.png)